
2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide, also known as CHIR-99021, is a highly potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a crucial enzyme involved in several cellular processes, including glycogen metabolism, protein synthesis, cell differentiation, and apoptosis. CHIR-99021 has been extensively studied for its potential applications in various scientific research fields.
作用机制
2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide exerts its pharmacological effects by inhibiting the activity of GSK-3. GSK-3 is a serine/threonine kinase that regulates several cellular processes by phosphorylating its target proteins. By inhibiting GSK-3, 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide promotes the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide are primarily mediated by its inhibition of GSK-3. Inhibition of GSK-3 by 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has been shown to promote the self-renewal and pluripotency of stem cells, enhance the survival and differentiation of neuronal cells, and inhibit the proliferation and survival of cancer cells. Additionally, 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the major advantages of 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is its high potency and selectivity for GSK-3, which makes it an ideal tool for studying the role of GSK-3 in various cellular processes. Additionally, 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has been shown to be stable and soluble in aqueous solutions, which makes it easy to handle and administer in laboratory experiments. However, one of the limitations of 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
Several future directions for the use of 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide in scientific research are currently being explored. One potential application is in the field of regenerative medicine, where 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide may be used to promote the differentiation of stem cells into specific cell types for therapeutic purposes. Additionally, 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide may be used in combination with other drugs to enhance their therapeutic effects in cancer treatment. Finally, further studies are needed to elucidate the potential long-term effects of 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide on cellular processes and to identify any potential adverse effects.
合成方法
The synthesis of 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide involves several steps, starting with the reaction of 4-chlorobenzylamine and indole-3-carboxaldehyde to form 1-(4-chlorobenzyl)-1H-indole-3-carbinol. This intermediate is then reacted with sulfonyl chloride to form 1-(4-chlorobenzyl)-1H-indole-3-carbinol sulfonate. The final step involves the reaction of the sulfonate intermediate with N-(5-methylisoxazol-3-yl)acetamide to form 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide.
科学研究应用
2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has been extensively studied for its potential applications in various scientific research fields, including stem cell research, cancer research, and neurobiology. In stem cell research, 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has been shown to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. In cancer research, 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. In neurobiology, 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has been shown to enhance the survival and differentiation of neuronal cells.
属性
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-14-10-20(24-29-14)23-21(26)13-30(27,28)19-12-25(18-5-3-2-4-17(18)19)11-15-6-8-16(22)9-7-15/h2-10,12H,11,13H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDYWQDTWYKQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

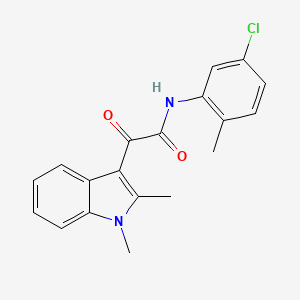
![2-(4-chloro-3-methylphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2618739.png)
![(2S,3S)-2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B2618740.png)

![N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2618743.png)

![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2618747.png)

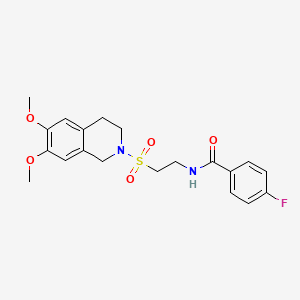
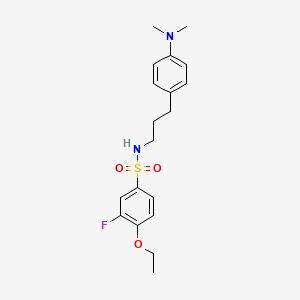
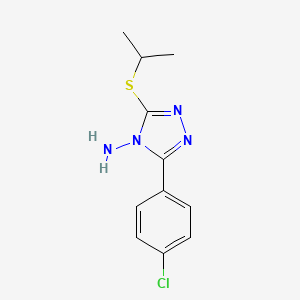

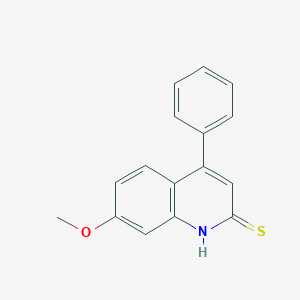
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2618759.png)